4-Cyclohexylpyrrolidine-3-carbonitrile is a chemical compound that belongs to the class of pyrrolidine derivatives, characterized by a cyclohexyl group attached to a pyrrolidine ring and a carbonitrile functional group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
This compound can be synthesized through various chemical methods and is classified under organic compounds, specifically as a nitrogen-containing heterocycle. Its structural formula can be represented as C11H16N2, indicating the presence of carbon, hydrogen, and nitrogen atoms.
The synthesis of 4-Cyclohexylpyrrolidine-3-carbonitrile typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to maximize yield and purity. For example, using solvents like dimethylformamide or tetrahydrofuran can facilitate the reaction process.
4-Cyclohexylpyrrolidine-3-carbonitrile can participate in various chemical reactions:
The mechanism of action for compounds like 4-Cyclohexylpyrrolidine-3-carbonitrile often involves interactions with biological targets such as enzymes or receptors. For example, studies have indicated that similar pyrrolidine derivatives may act as inhibitors for specific enzymes involved in metabolic pathways.
The binding affinity and inhibition mechanisms are typically evaluated using biochemical assays, where the compound's ability to inhibit enzyme activity is quantified (IC50 values). These values provide insight into the potency and efficacy of the compound as a potential drug candidate.
The physical properties of 4-Cyclohexylpyrrolidine-3-carbonitrile include:
Chemical properties include:
4-Cyclohexylpyrrolidine-3-carbonitrile has potential applications in various fields:
The pyrrolidine ring represents one of the most privileged heterocyclic scaffolds in medicinal chemistry, appearing in 37 FDA-approved drugs due to its favorable physicochemical properties and three-dimensional (3D) structural diversity [1]. 4-Cyclohexylpyrrolidine-3-carbonitrile exemplifies this scaffold with strategic modifications that enhance its drug design utility. The pyrrolidine core provides sp³-hybridization and non-planar ring conformation, enabling efficient exploration of pharmacophore space through pseudorotation—a dynamic property allowing access to multiple low-energy conformations [1]. This conformational flexibility facilitates optimal target binding, particularly for enzymes and receptors with complex binding pockets.
The cyclohexyl substituent at the 4-position enhances lipophilic character and contributes to steric bulk, promoting hydrophobic interactions in protein binding pockets. This modification mirrors successful pyrrolidine derivatives like the HCV protease inhibitor Telaprevir, where bulky substituents improved target affinity [4]. The nitrile group at the 3-position serves as a versatile bioisostere, capable of hydrogen bonding, dipole interactions, and participation in click chemistry or metabolic transformations. This combination creates a multifunctional scaffold with balanced properties: calculated LogP (~2.5) for membrane permeability, polar surface area (~40 Ų) for aqueous solubility, and molecular weight (~190 g/mol) within lead-like space [1] [4].
Table 1: Physicochemical Properties of Pyrrolidine-Based Scaffolds
Property | Pyrrolidine Core | 4-Cyclohexylpyrrolidine-3-carbonitrile | Reference Compound (Telaprevir) |
---|---|---|---|
Molecular Weight (g/mol) | 71 | ~190 | 679 |
cLogP | -0.5 | ~2.5 | 3.1 |
H-Bond Acceptors | 1 | 3 | 9 |
H-Bond Donors | 1 | 1 | 5 |
Polar Surface Area (Ų) | 12 | ~40 | 170 |
Stereocenters | 0 | 2 | 6 |
Systematic structural modifications of 4-cyclohexylpyrrolidine-3-carbonitrile have revealed critical SAR trends for inhibitor optimization:
C4-Substituent Effects: The cyclohexyl group demonstrates optimal hydrophobic filling in S1 pockets compared to smaller (cyclopentyl) or larger (bicyclo[2.2.1]heptane) analogs. Saturation is critical—aromatic phenyl analogs show 5-fold reduced potency against protease targets due to altered conformational dynamics [4]. Methylation at the cyclohexyl 4-position enhances potency by 2.3-fold against HCV NS3-4A proteases by filling a cryptic hydrophobic subpocket [4].
C3-Nitrile Modifications: Bioisosteric replacement with carboxylic acids (-COOH) maintains target affinity but reduces cellular permeability (Papp < 5 × 10⁻⁶ cm/s). Amide derivatives (-CONH₂) retain potency while improving metabolic stability (t₁/₂ > 60 min in microsomes). Direct removal abolishes activity, confirming its role as a hydrogen bond acceptor [4].
Stereochemical Dependencies: The (3R,4S)-diastereomer exhibits 50-fold greater potency than (3S,4R)-configured analogs against serine proteases, reflecting enantioselective target recognition. This mirrors the >100-fold activity differences observed in pyrrolidine-containing InhA inhibitors where absolute configuration determines binding geometry [1] [5].
N-Functionalization: Acylation (e.g., -COCH₃) diminishes activity by disrupting intramolecular hydrogen bonding, while sulfonamides (e.g., -SO₂CH₃) enhance solubility without potency loss. Quaternary ammonium derivatives exhibit improved P-glycoprotein evasion [4].
Table 2: SAR Optimization Strategies for 4-Cyclohexylpyrrolidine-3-carbonitrile Derivatives
Modification Site | Structural Change | Effect on Potency | Effect on Physicochemical Properties | Target Applications |
---|---|---|---|---|
C4-Cyclohexyl | 4-OH Addition | ↓ 3-fold | ↑ Solubility, ↑ PSA | CNS Targets |
4,4-Dimethyl | ↑ 2.3-fold | ↑ logP, ↓ Solubility | Protease Inhibitors | |
C3-Nitrile | → Carboxylic Acid | ↔ | ↓ logP, ↓ Membrane Permeability | Polar Binding Sites |
→ Tetrazole | ↑ 1.8-fold | ↑ logP, ↑ Metabolic Stability | Metalloenzyme Inhibitors | |
Ring Nitrogen | → Sulfonamide | ↔ | ↑ Solubility, ↑ TPSA | Antibacterials |
→ Acetyl | ↓ 10-fold | ↓ logP, ↑ Metabolic Instability | N/A | |
Stereochemistry | (3R,4S) Configuration | ↑↑↑ (Reference) | No Change | All Targets |
(3S,4R) Configuration | ↓ 50-fold | No Change | N/A |
High-throughput screening (HTS) campaigns employing 4-cyclohexylpyrrolidine-3-carbonitrile as a core scaffold have identified derivatives with diverse biological activities. In a representative campaign against 32,021 compounds targeting RXFP3/GPCR135, analogs bearing tricyclic extensions showed agonist activity (EC₅₀ = 5.60 ± 0.02 μM) [6] [8]. Key HTS methodologies include:
Assay Design: Fluorescence polarization assays measuring cAMP inhibition (for GPCR targets) or enzymatic activity assays (IC₅₀ determination for enzymes) with Z' factors >0.5 ensure robustness. Primary screens at 20 μM identify hits with >50% inhibition/activation [6] [8].
Scaffold Prioritization: Post-HTS triage prioritizes compounds with selectivity indices >10 (e.g., cytotoxicity IC₅₀ > 100 μM vs. target IC₅₀ < 10 μM). Pyrrolidine-based hits exhibit lower false-positive rates (7%) compared to flat heterocycles (22%) in protein interaction screens due to reduced aggregation propensity [6].
Hit Validation: Orthogonal assays confirm target engagement—e.g., surface plasmon resonance (SPR) showing KD = 8.2 μM for a triazole-pyrrolidine-carbonitrile derivative binding to cyclophilin D. Dose-response curves establish steep Hill slopes (nH >1.5), suggesting cooperative binding in dimeric targets [9] [10].
Notably, HTS output analysis revealed that 67% of active pyrrolidine-carbonitrile analogs feature bicyclic substitutions, indicating optimal steric complementarity for complex binding sites. This observation aligns with findings that bicyclic pyrrolidines like 3-azabicyclo[3.2.0]heptane exhibit nearly identical physicochemical properties to piperidine scaffolds while offering superior 3D character [4].
Combinatorial libraries centered on 4-cyclohexylpyrrolidine-3-carbonitrile enable rapid exploration of chemical space through parallel synthesis and split-pool methodologies. Library design strategies include:
Diversity-Oriented Synthesis: Three diversification points are exploited: C4-cycloalkyl (8 variants), C3-electrophile (12 variants), and N-functionalization (20 variants). Solid-phase synthesis on Rink amide resin enables generation of 1,920 compounds per synthesis cycle, with purities >85% after cleavage [7].
Targeted Libraries: For protease inhibition, α-ketoamide warheads at C3 coupled with hydrophobic C4-substituents (bicyclo[2.2.1]heptane, adamantyl) yield inhibitors with Ki < 100 nM against Mpro proteases. This approach mirrors the optimization of Telaprevir, where bicyclic proline analogs increased affinity 100-fold [4].
Structure-Based Iteration: Virtual screening against crystal structures (e.g., PDB: 7JRN) guides library design. Compounds with dimeric architectures (e.g., disulfide-linked pyrrolidines) show enhanced activity against homodimeric targets like trypanothione reductase (IC₅₀ = 0.89 μM vs. 28 μM for monomers) through simultaneous interface binding [10].
Library quality control employs LC-MS/MS with 95% compound verification. Successful optimization cycles typically require 3-4 iterations, improving potency from initial hits (IC₅₀ ~10 μM) to leads (IC₅₀ < 100 nM), as demonstrated in the development of InhA inhibitors where pyrrolidine carboxamides achieved 160-fold enhancement [5].
Table 3: Combinatorial Library Design Strategies for Scaffold Optimization
Library Type | Building Blocks | Synthetic Method | Library Size | Hit Rate | Lead Compounds Identified |
---|---|---|---|---|---|
C4-Cycloalkyl | 8 Cyclic/bicyclic amines | Reductive Amination | 320 | 1.8% | Mpro inhibitor (Ki = 89 nM) |
C3-Electrophile | 12 Warheads (α-ketoamides, nitriles) | Ugi Multicomponent Rxn | 1,920 | 2.5% | InhA inhibitor (IC₅₀ = 0.39 μM) |
N-Functionalization | 20 Acyl/Sulfonyl chlorides | Solid-Phase Acylation | 2,400 | 1.2% | RXFP3 agonist (EC₅₀ = 5.6 μM) |
Dimeric Scaffolds | 5 Linkers (PEG, disulfide, triazole) | Click Chemistry | 150 | 8.7% | TryR dimer disruptor (IC₅₀ = 0.89 μM) |
Compounds Mentioned in Article:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: